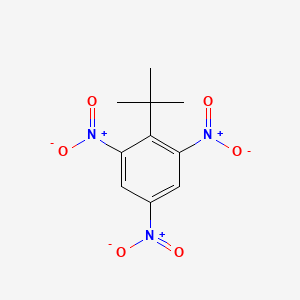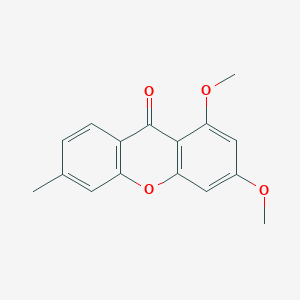
copper(1+);2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylpropane can be synthesized through organometallic coupling reactions. One common method involves the reaction of an alkyllithium reagent with copper(I) iodide to form a lithium dialkylcopper reagent, which then reacts with an alkyl halide to produce the desired organocopper compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield of the desired product.
化学反応の分析
Types of Reactions
Copper(1+);2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to its elemental form or to copper(0).
Substitution: This compound can participate in nucleophilic substitution reactions, where the copper center acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce various organocopper derivatives.
科学的研究の応用
Copper(1+);2-methylpropane has several scientific research applications:
Biology: The compound’s reactivity with biological molecules is of interest for studying enzyme mechanisms and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
作用機序
The mechanism by which copper(1+);2-methylpropane exerts its effects involves the copper center acting as a nucleophile in substitution reactions. The copper atom undergoes a series of electron transfers, facilitating the formation of new chemical bonds . In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity .
類似化合物との比較
Similar Compounds
- Copper(1+);2-chloropropane
- Copper(1+);2-bromopropane
- Copper(1+);2-iodopropane
Uniqueness
Copper(1+);2-methylpropane is unique due to its specific structure and reactivityFor instance, the presence of the methyl group in 2-methylpropane can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
特性
CAS番号 |
56583-96-1 |
|---|---|
分子式 |
C4H9Cu |
分子量 |
120.66 g/mol |
IUPAC名 |
copper(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.Cu/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChIキー |
WJBVTSPTBQMOBM-UHFFFAOYSA-N |
正規SMILES |
C[C-](C)C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



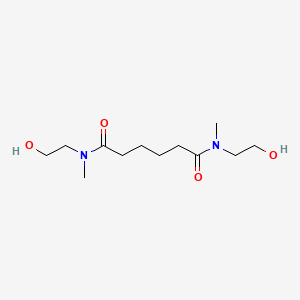
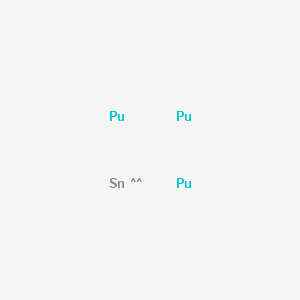
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)


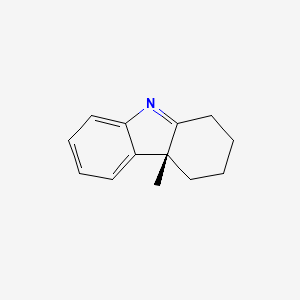
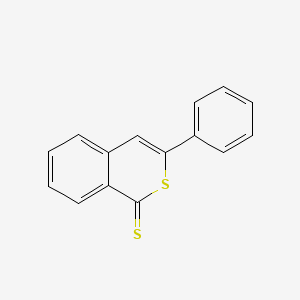
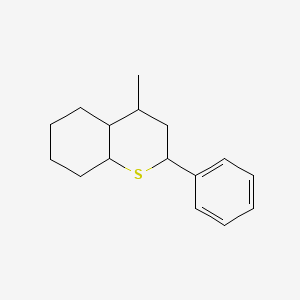
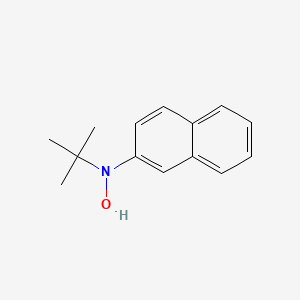
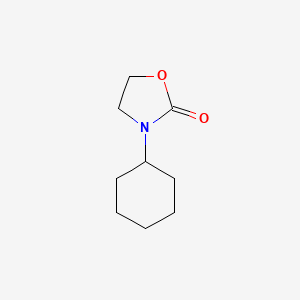
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
